molecular formula C5H9FO B2445972 (1S,2S)-2-fluorocyclopentan-1-ol CAS No. 1214921-47-7

(1S,2S)-2-fluorocyclopentan-1-ol

Cat. No.: B2445972
CAS No.: 1214921-47-7
M. Wt: 104.124
InChI Key: BDIRIPRHYULGQH-WHFBIAKZSA-N
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Description

(1S,2S)-2-Fluorocyclopentan-1-ol is a chiral fluorinated alcohol with the molecular formula C5H9FO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-fluorocyclopentan-1-ol typically involves the following steps:

    Cyclopentene Epoxidation: Cyclopentene is first epoxidized using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form cyclopentene oxide.

    Ring-Opening Fluorination: The cyclopentene oxide undergoes a ring-opening reaction with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, yielding this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can be oxidized to form the corresponding ketone, 2-fluorocyclopentanone, using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form 2-fluorocyclopentanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-fluorocyclopentyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: SOCl2, pyridine, room temperature.

Major Products Formed:

    Oxidation: 2-Fluorocyclopentanone.

    Reduction: 2-Fluorocyclopentanol.

    Substitution: 2-Fluorocyclopentyl chloride.

Scientific Research Applications

(1S,2S)-2-Fluorocyclopentan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Material Science: The compound is used in the development of novel materials with unique properties, such as fluorinated polymers and surfactants.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors due to its ability to mimic natural substrates.

Mechanism of Action

The mechanism by which (1S,2S)-2-fluorocyclopentan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the fluorine atom can enhance the binding affinity of the compound to its target protein by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

    2-Fluorocyclopentanol: Similar in structure but lacks the chiral centers.

    2-Fluorocyclopentanone: The oxidized form of (1S,2S)-2-fluorocyclopentan-1-ol.

    Cyclopentanol: The non-fluorinated analog.

Uniqueness: this compound is unique due to its chiral centers and the presence of a fluorine atom, which imparts distinct chemical and physical properties. These features make it a valuable compound in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

(1S,2S)-2-fluorocyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIRIPRHYULGQH-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214921-47-7
Record name (1S,2S)-2-fluorocyclopentan-1-ol
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